
Norfloxacin succinil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norfloxacin Succinil is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily used to treat bacterial infections, particularly those affecting the urinary tract, gynecological infections, and prostatitis . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Norfloxacin involves the reaction of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of Norfloxacin Succinil follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
反応の種類: ノルフロキサシンサクシニルは、次のようなさまざまな化学反応を起こします。
酸化: 酸化剤の存在下で、ノルフロキサシンサクシニルは酸化されて、対応するオキソ誘導体に変換されます。
還元: 還元反応では、ノルフロキサシンサクシニルを還元型に変換できます。多くの場合、水素化が関与します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: パラジウム触媒の存在下での水素ガスがよく還元に使用されます。
生成される主な生成物:
酸化: オキソ誘導体の生成。
還元: 還元されたノルフロキサシン誘導体の生成。
科学的研究の応用
Urinary Tract Infections (UTIs)
Norfloxacin is primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs) caused by susceptible strains of bacteria such as Escherichia coli and Klebsiella pneumoniae . The succinyl derivative may offer improved efficacy or reduced side effects in treating these infections.
Prostatitis
The compound is also used in treating prostatitis caused by E. coli, where it demonstrates effective tissue penetration . Norfloxacin succinil's pharmacokinetics could enhance its therapeutic outcomes in this area.
Gonorrhea Treatment
While norfloxacin was previously used for treating uncomplicated urethral and cervical gonorrhea, its efficacy has been questioned due to rising bacterial resistance . Research into this compound may provide insights into overcoming resistance mechanisms.
Prevention of Spontaneous Bacterial Peritonitis
In patients with cirrhosis and low ascitic fluid protein levels, norfloxacin has been employed to prevent spontaneous bacterial peritonitis . The potential application of this compound in this context warrants further investigation.
Case Study 1: Efficacy in Complicated UTIs
A study involving patients with complicated UTIs treated with norfloxacin demonstrated significant improvement in clinical outcomes compared to placebo . Future studies could explore whether this compound offers similar or enhanced efficacy.
Case Study 2: Pharmacokinetics in Renal Impairment
Research indicates that renal impairment affects the pharmacokinetics of norfloxacin, leading to increased serum concentrations . Investigating how this compound behaves in similar scenarios could inform dosing strategies for patients with compromised renal function.
Case Study 3: Resistance Patterns
A retrospective analysis showed that resistance to fluoroquinolones, including norfloxacin, is on the rise among common uropathogens . Understanding how this compound interacts with resistant strains could be pivotal in developing new treatment protocols.
Comparative Data Table
Application | Norfloxacin | This compound | Comments |
---|---|---|---|
Treatment of UTIs | Yes | Potentially | Enhanced efficacy expected |
Treatment of Prostatitis | Yes | Potentially | Improved tissue penetration possible |
Gonorrhea Treatment | Limited | Under investigation | Resistance issues noted |
Prevention of Spontaneous Peritonitis | Yes | Potentially | Further research needed |
作用機序
ノルフロキサシンサクシニルは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。これらの酵素は、細菌におけるDNAの複製、転写、修復、および組換えに不可欠です。 これらの酵素に結合することにより、ノルフロキサシンサクシニルは細菌DNAのスーパーコイルを阻止し、細菌細胞分裂を阻害し、最終的に細胞死を引き起こします .
類似化合物:
シプロフロキサシン: 作用機序が似ていますが、より広いスペクトル活性を有する別のフルオロキノロン系抗生物質です。
レボフロキサシン: 高いバイオアベイラビリティと、呼吸器感染症に対する有効性で知られています。
オフロキサシン: ノルフロキサシンと似ていますが、化学構造とスペクトル活性はやや異なります.
ノルフロキサシンサクシニルの独自性: ノルフロキサシンサクシニルは、その特異的な構造修飾により、他のフルオロキノロンと比較して溶解性とバイオアベイラビリティが向上している点が特徴です。 このため、特に高濃度の薬物を必要とする尿路感染症やその他の細菌感染症の治療に効果的です .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.
Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.
Ofloxacin: Similar to Norfloxacin but with a slightly different chemical structure and spectrum of activity.
Uniqueness of Norfloxacin Succinil: this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in treating urinary tract infections and other bacterial infections where high local concentrations of the drug are required .
生物活性
Norfloxacin succinil, a derivative of the fluoroquinolone antibiotic norfloxacin, exhibits significant biological activity primarily through its mechanism of action on bacterial DNA. This article provides an in-depth examination of its biological properties, mechanisms, and clinical implications based on diverse research findings.
This compound exerts its antibacterial effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, which is crucial for cell division and survival, ultimately leading to bacterial cell death .
Antibacterial Spectrum
This compound has demonstrated in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria. Its effectiveness is particularly noted against:
- Gram-negative bacteria : Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Gram-positive bacteria : Including some strains of Staphylococcus aureus.
The compound's efficacy is enhanced by the presence of a fluorine atom at the 6 position and a piperazine moiety at the 7 position, which contribute to its potency against various pathogens .
1. Urinary Tract Infections (UTIs)
A multicenter randomized trial compared single-dose norfloxacin therapy with a three-day regimen in women with acute uncomplicated UTIs. Results indicated that the three-day treatment significantly improved clinical outcomes compared to single-dose therapy, particularly in cases involving organisms other than E. coli .
Treatment Regimen | Cure Rate (3 Days) | Cure Rate (7 Days) |
---|---|---|
Single Dose | 78% | 78% |
Three Days | 88% | 88% |
2. Long-term Therapy in Cirrhosis
A study involving patients with advanced cirrhosis evaluated the long-term effects of norfloxacin on survival rates. The findings suggested that while norfloxacin did not significantly reduce overall mortality after six months, it decreased the incidence of Gram-negative infections without increasing the risk of Clostridium difficile infections .
3. Prevention of Recurrent Cystitis
In a placebo-controlled trial, daily administration of norfloxacin significantly reduced the incidence of recurrent cystitis in women over one year compared to placebo .
Resistance Patterns
Resistance to norfloxacin is relatively rare but can occur due to spontaneous mutations. Common organisms that show increased resistance include Pseudomonas aeruginosa and Enterococcus spp. Continuous monitoring for resistance development is recommended during therapy .
Pharmacokinetics
This compound is rapidly absorbed when administered orally, achieving peak serum concentrations within 1-2 hours. The drug has a half-life ranging from 3 to 4 hours in healthy individuals, which may extend in patients with renal impairment .
特性
CAS番号 |
100587-52-8 |
---|---|
分子式 |
C20H22FN3O6 |
分子量 |
419.4 g/mol |
IUPAC名 |
7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |
InChIキー |
ONOFKJOCWGUUAT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
Key on ui other cas no. |
100587-52-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。